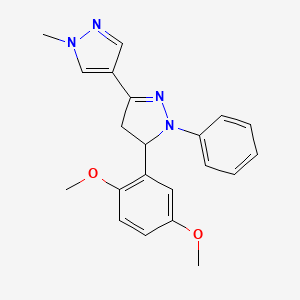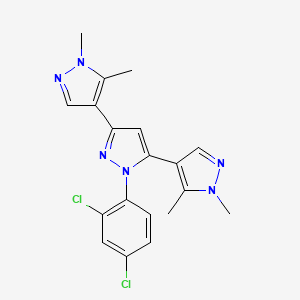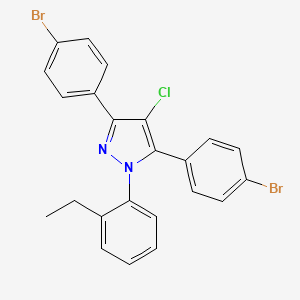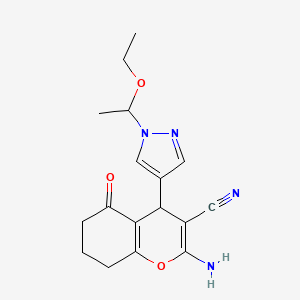
5-(2,5-dimethoxyphenyl)-1'-methyl-1-phenyl-4,5-dihydro-1H,1'H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with phenyl hydrazine under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Imidazole Derivatives: Widely used in pharmaceuticals for their diverse biological properties.
Pyrazole Derivatives: Commonly used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.
Uniqueness
4-METHOXY-2-[3-(1-METHYL-1H-PYRAZOL-4-YL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and phenyl groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]-1-methylpyrazole |
InChI |
InChI=1S/C21H22N4O2/c1-24-14-15(13-22-24)19-12-20(25(23-19)16-7-5-4-6-8-16)18-11-17(26-2)9-10-21(18)27-3/h4-11,13-14,20H,12H2,1-3H3 |
InChI Key |
SBSCPMQAUKGBRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10928426.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10928431.png)
![1-(4-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10928433.png)

![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine](/img/structure/B10928442.png)

![1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10928464.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10928474.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928478.png)
![3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928484.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10928489.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(2-methylquinolin-4-yl)carbonyl]oxy}ethanimidamide](/img/structure/B10928496.png)
![(2Z)-3-ethyl-2-{[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10928500.png)

